molecular formula C23H25NO4 B13570068 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid

Cat. No.: B13570068
M. Wt: 379.4 g/mol
InChI Key: YYWSBZYAIPNPJS-UHFFFAOYSA-N
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Description

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethyl chloroformate. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds .

Scientific Research Applications

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under specific conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylic acid is unique due to its cyclopentane ring, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where these properties are advantageous .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C23H25NO4/c25-21(26)23(11-5-6-12-23)13-14-24-22(27)28-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,24,27)(H,25,26)

InChI Key

YYWSBZYAIPNPJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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